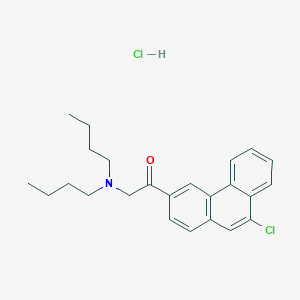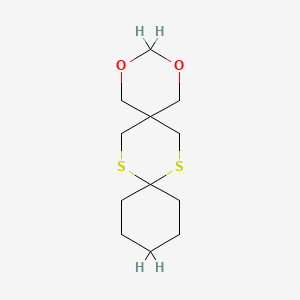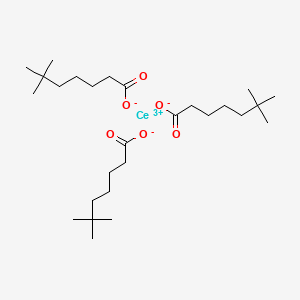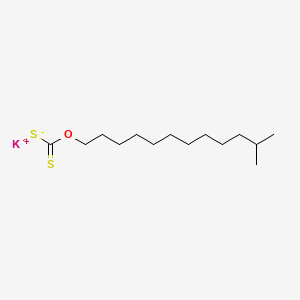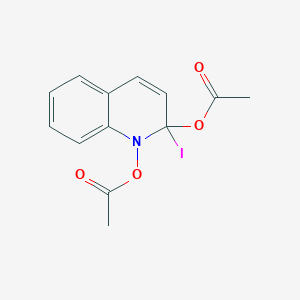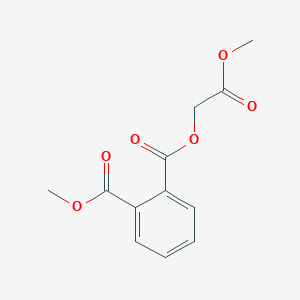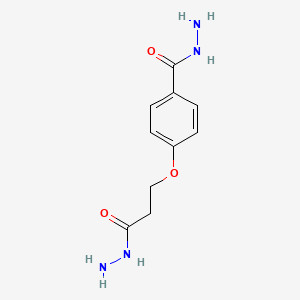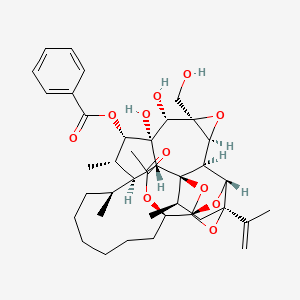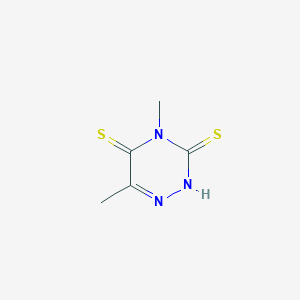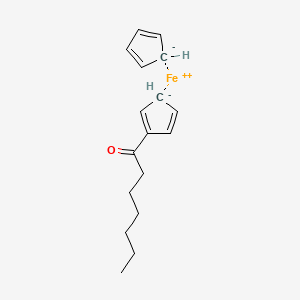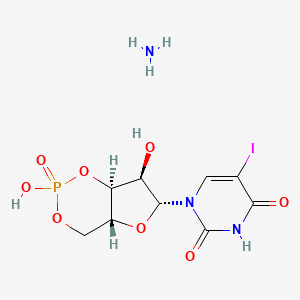
5-Iodouridine 3',5'-cyclic monnophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodouridine 3’,5’-cyclic monnophosphate is a cyclic nucleotide derivative of uridine, where an iodine atom is substituted at the 5th position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 3’,5’-cyclic monnophosphate typically involves the iodination of uridine derivatives followed by cyclization. One common method includes the reaction of uridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5th position. The cyclization to form the cyclic monnophosphate is achieved through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 5-Iodouridine 3’,5’-cyclic monnophosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodouridine 3’,5’-cyclic monnophosphate undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine are employed.
Major Products Formed
Oxidation: Iodate derivatives of uridine.
Reduction: Deiodinated uridine derivatives.
Substitution: Thiolated or aminated uridine derivatives.
Aplicaciones Científicas De Investigación
5-Iodouridine 3’,5’-cyclic monnophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in nucleotide metabolism and as a potential inhibitor of nucleic acid synthesis.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of diagnostic assays and as a biochemical reagent in research laboratories.
Mecanismo De Acción
The mechanism of action of 5-Iodouridine 3’,5’-cyclic monnophosphate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5th position of the uracil ring disrupts base pairing and can lead to the formation of faulty DNA or RNA structures. This compound targets viral DNA polymerases and thymidylate synthase, inhibiting viral replication and nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodouridine: A nucleoside analog with similar antiviral properties.
5-Iododeoxyuridine: Another iodinated nucleoside used in antiviral therapy.
5-Bromouridine: A brominated analog with applications in nucleic acid research.
Uniqueness
5-Iodouridine 3’,5’-cyclic monnophosphate is unique due to its cyclic phosphate structure, which imparts distinct biochemical properties compared to its linear counterparts. This cyclic structure enhances its stability and specificity in biochemical assays, making it a valuable tool in scientific research.
Propiedades
Número CAS |
99641-48-2 |
|---|---|
Fórmula molecular |
C9H13IN3O8P |
Peso molecular |
449.09 g/mol |
Nombre IUPAC |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione;azane |
InChI |
InChI=1S/C9H10IN2O8P.H3N/c10-3-1-12(9(15)11-7(3)14)8-5(13)6-4(19-8)2-18-21(16,17)20-6;/h1,4-6,8,13H,2H2,(H,16,17)(H,11,14,15);1H3/t4-,5-,6-,8-;/m1./s1 |
Clave InChI |
JEQACGCIKISHDD-HCXTZZCQSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
SMILES canónico |
C1C2C(C(C(O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


